1-Chloro-2-iodobenzene

Cross-Coupling Site-Selectivity Suzuki-Miyaura

1-Chloro-2-iodobenzene (o-chloroiodobenzene, CAS 615-41-8) is a bifunctional ortho-dihalobenzene characterized by a chlorine and an iodine atom on adjacent aromatic carbons. This compound exhibits a molecular weight of 238.45 g/mol, a density of 1.952 g/mL at 25 °C, a boiling point of 234-235 °C, and a melting point of 0.7–1 °C.

Molecular Formula C6H4ClI
Molecular Weight 238.45 g/mol
CAS No. 615-41-8
Cat. No. B047295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-iodobenzene
CAS615-41-8
Synonyms1-Chloro-2-iodobenzene;  1-Iodo-2-chlorobenzene;  2-Chloro-1-iodobenzene;  2-Chloroiodobenzene;  2-Chlorophenyl Iodide;  2-Iodochlorobenzene;  2-Iodophenyl Chloride; 
Molecular FormulaC6H4ClI
Molecular Weight238.45 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)Cl)I
InChIInChI=1S/C6H4ClI/c7-5-3-1-2-4-6(5)8/h1-4H
InChIKeyMPEOPBCQHNWNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.91e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-iodobenzene (CAS 615-41-8): Ortho-Halogenated Building Block for Sequential Cross-Coupling and Photochemical Studies


1-Chloro-2-iodobenzene (o-chloroiodobenzene, CAS 615-41-8) is a bifunctional ortho-dihalobenzene characterized by a chlorine and an iodine atom on adjacent aromatic carbons [1]. This compound exhibits a molecular weight of 238.45 g/mol, a density of 1.952 g/mL at 25 °C, a boiling point of 234-235 °C, and a melting point of 0.7–1 °C [2]. Its core synthetic value is derived from the distinct reactivity differential between the highly reactive C–I bond and the more robust C–Cl bond, enabling its use as a versatile precursor in palladium-catalyzed cross-coupling reactions and specialized photophysical studies .

1-Chloro-2-iodobenzene (CAS 615-41-8): Why Ortho-Substituted Dihalobenzenes Are Not Interchangeable


Ortho-dihalobenzenes such as 1-chloro-2-iodobenzene, 1-bromo-2-iodobenzene, and 1-fluoro-2-iodobenzene cannot be substituted for one another in synthetic or photochemical protocols without significantly altering reaction outcomes. The differential electronic effects (inductive withdrawal and resonance donation) of the ortho-halogen substituent substantially modulate both the activation barrier for oxidative addition at the iodine site and the spin-orbit excited state dynamics in photodissociation [1][2]. Consequently, substitution with a different ortho-halogen can lead to diminished cross-coupling yields, altered site-selectivity, and completely different photochemical quantum yields, thereby invalidating reaction optimization and reproducibility.

1-Chloro-2-iodobenzene (CAS 615-41-8): Quantified Differentiation in Reactivity and Photophysics Versus Analogs


1-Chloro-2-iodobenzene: Site-Selective Cross-Coupling with Exclusive Iodine Reactivity

In Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with mesityl boronic acid, 1-chloro-2-iodobenzene undergoes exclusive oxidative addition at the C–I bond, leaving the C–Cl bond intact, enabling subsequent orthogonal functionalization [1]. This contrasts with 1,2-diiodobenzene, which would undergo non-selective double coupling under similar conditions [2]. The experiment explicitly confirms that 'only the coupling product at the iodine position is observed' [1].

Cross-Coupling Site-Selectivity Suzuki-Miyaura

1-Chloro-2-iodobenzene: Enhanced I* Quantum Yield Versus Iodobenzene in UV Photodissociation

In the ultraviolet photodissociation at 266 nm, 1-chloro-2-iodobenzene (o-C₆H₄ICl) exhibits a relative quantum yield for spin-orbit excited iodine atoms (I*) of φ*(I) = 0.78 ± 0.02, which is significantly higher than the value for unsubstituted iodobenzene (C₆H₅I) of φ*(I) = 0.51 ± 0.01 under identical conditions [1]. The ortho-chlorine substituent enhances I* production by facilitating intersystem crossing via induced dipole-induced dipole and quadrupole-quadrupole interactions between the adjacent halogen atoms [1].

Photochemistry Quantum Yield Spin-Orbit Excitation

1-Chloro-2-iodobenzene: Uniquely High Cl* Quantum Yield Versus Chlorobenzene

At 266 nm excitation, 1-chloro-2-iodobenzene produces spin-orbit excited chlorine atoms (Cl*) with a relative quantum yield of φ*(Cl) = 0.57 ± 0.02, whereas chlorobenzene (C₆H₅Cl) yields φ*(Cl) = 0.39 ± 0.01 [1]. Notably, the ortho-isomer is the only chloroiodobenzene isomer where φ*(Cl) exceeds 0.5, indicating that the majority of product chlorine atoms are generated in the excited state rather than the ground state [1].

Photodissociation Chlorine Radical Excited-State Dynamics

1-Chloro-2-iodobenzene: Physical Property Differentiation from Fluoro- and Bromo-Analogs

1-Chloro-2-iodobenzene exhibits a density of 1.952 g/mL at 25 °C and a boiling point of 234–235 °C [1]. These values are intermediate between the lighter 1-fluoro-2-iodobenzene and the heavier 1-bromo-2-iodobenzene, reflecting the atomic mass and polarizability of the ortho-halogen substituent [2].

Physical Properties Density Boiling Point

1-Chloro-2-iodobenzene (CAS 615-41-8): Optimal Application Scenarios Based on Quantitative Evidence


Sequential Cross-Coupling for Complex Biaryl and Heterocycle Synthesis

The exclusive site-selectivity of 1-chloro-2-iodobenzene, where the C–I bond undergoes oxidative addition while the C–Cl bond remains intact, makes it the preferred starting material for synthesizing unsymmetrical biaryls, N,N-diaryl-o-phenylenediamines, and 4(5)-(2-chlorophenyl)-1H-imidazole derivatives via sequential Suzuki, Sonogashira, or Heck couplings [1]. This orthogonality is not achievable with 1,2-diiodobenzene or 1,2-dibromobenzene under standard conditions [2].

Photochemical Generation of Spin-Orbit Excited Halogen Atoms

For studies investigating the atmospheric chemistry of halogen radicals or the development of photochemical synthesis methodologies, 1-chloro-2-iodobenzene offers the unique advantage of simultaneously generating high yields of both excited-state iodine (I*) and excited-state chlorine (Cl*) atoms upon UV irradiation, with φ*(I) = 0.78 and φ*(Cl) = 0.57 at 266 nm [3]. These yields significantly exceed those obtained from iodobenzene and chlorobenzene respectively, providing a more efficient source of excited halogen species.

Synthesis of Organometallic Intermediates via Halogen-Metal Exchange

The differential reactivity of the C–I bond versus the C–Cl bond in 1-chloro-2-iodobenzene allows for selective halogen-metal exchange to generate aryllithium or Grignard reagents at the iodine position, while preserving the chlorine substituent for subsequent functionalization. This is particularly valuable for the preparation of ortho-chlorinated aromatic building blocks used in pharmaceutical and agrochemical synthesis .

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